

An In-depth Technical Guide to N-(2-iodophenyl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N-(2-iodophenyl)-4-methylbenzenesulfonamide</i>
Cat. No.:	B041209

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(2-iodophenyl)-4-methylbenzenesulfonamide**, a halogenated aryl sulfonamide with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and associated signaling pathways.

Core Compound Data

N-(2-iodophenyl)-4-methylbenzenesulfonamide, also known by synonyms such as n-tosyl-2-iodoaniline and N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide, is a synthetic organic compound. Its structure features a reactive iodine atom on a phenyl ring, which is attached to a sulfonamide linkage bearing a p-tolyl group. This combination of functional groups makes it a versatile intermediate for creating more complex molecules through reactions like palladium-catalyzed cross-coupling.

Property	Value
IUPAC Name	N-(2-iodophenyl)-4-methylbenzenesulfonamide
CAS Number	61613-20-5
Molecular Formula	C13H12INO2S
Molecular Weight	373.21 g/mol
Physical State	Solid
Appearance	Brown solid [1]
Purity	Typically ≥97%
Storage	Keep in a dark place, sealed in dry, room temperature conditions [2]

Experimental Protocols

Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide

The following protocol is adapted from the synthesis of the closely related compound, N-(2-iodophenyl)methanesulfonamide, and is a standard method for the sulfonylation of anilines.

Materials and Reagents:

- 2-Iodoaniline
- 4-Methylbenzenesulfonyl chloride (Tosyl chloride)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (Et₃N) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.
- **Base Addition:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine or pyridine (1.5 equivalents) to act as a base to neutralize the HCl byproduct generated during the reaction.
- **Sulfonyl Chloride Addition:** In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled 2-iodoaniline solution over a period of 30 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

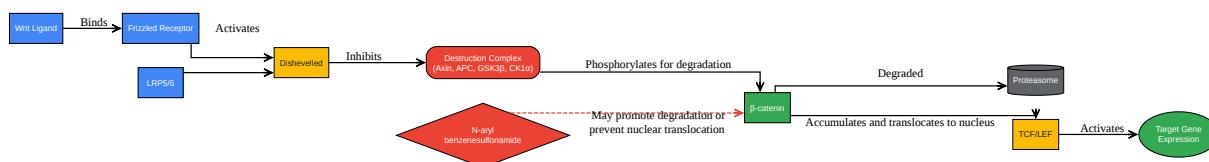
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **N-(2-iodophenyl)-4-methylbenzenesulfonamide** is not extensively documented, the broader class of N-aryl benzenesulfonamides has been investigated for various biological activities.

Inhibition of the Wnt/β-catenin Signaling Pathway

N-aryl benzenesulfonamides have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including hepatocellular carcinoma.^[1] ^[3] The Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration. Its inhibition is a key target for cancer therapy.



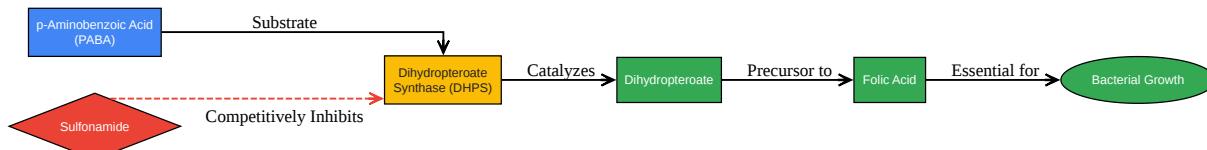
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Caption: Wnt/β-catenin signaling pathway and potential inhibition by N-aryl benzenesulfonamides.

Antibacterial Activity through Folate Synthesis Inhibition

Sulfonamides are a well-established class of antibacterial agents.^[4] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis

of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Mammalian cells are not affected as they obtain folic acid from their diet.



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Caption: Mechanism of action of sulfonamide antibiotics via inhibition of dihydropteroate synthase.

Potential as Sodium Channel Blockers

Aryl sulfonamides have also been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.^[5] This channel is a key player in pain signaling, and its inhibition is a promising strategy for the development of new analgesics. The selectivity of these compounds for NaV1.7 over other sodium channel isoforms, such as the cardiac channel NaV1.5, is a critical aspect of their therapeutic potential, as it could minimize cardiovascular side effects.^[5]

Summary

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a versatile chemical entity with significant potential for further investigation in drug discovery and development. Its structural features allow for facile chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The established biological activities of the broader N-aryl benzenesulfonamide class, including the inhibition of key signaling pathways in cancer and pain, provide a strong rationale for the continued exploration of this compound and its derivatives. The provided experimental protocol offers a reliable method for its synthesis, enabling further research into its physical, chemical, and biological properties.

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